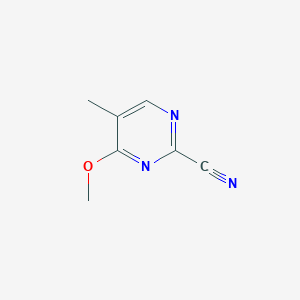

4-Methoxy-5-methylpyrimidine-2-carbonitrile

Description

Properties

IUPAC Name |

4-methoxy-5-methylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)10-7(5)11-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPQHESIVJJQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Methoxy-2-methylpyrimidine-5-carbonitrile: A Technical Guide for Researchers

An In-depth Whitepaper on a Versatile Pyrimidine Intermediate in Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids.[1][2] Among the vast array of pyrimidine derivatives, those bearing a cyano group at the 5-position have garnered significant attention as versatile intermediates in the synthesis of potent therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of 4-Methoxy-2-methylpyrimidine-5-carbonitrile, a key building block in this chemical class.

It is important to note that while the topic specifies "4-Methoxy-5-methylpyrimidine-2-carbonitrile," the widely available compound and associated scientific literature correspond to the isomeric structure, 4-Methoxy-2-methylpyrimidine-5-carbonitrile , with the CAS Number 2006-00-0 .[6][7][8][9] This guide will focus on the latter, providing researchers, scientists, and drug development professionals with in-depth insights into its properties, synthesis, and potential applications. The methoxy group, a prevalent substituent in many natural product-derived and synthetic drugs, often imparts favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[10]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Methoxy-2-methylpyrimidine-5-carbonitrile are summarized in the table below. These parameters are crucial for designing synthetic routes, developing analytical methods, and formulating for biological assays.

| Property | Value | Source(s) |

| CAS Number | 2006-00-0 | [6][7][8][9][11] |

| Molecular Formula | C₇H₇N₃O | [6][7] |

| Molecular Weight | 149.15 g/mol | [6][11] |

| IUPAC Name | 4-methoxy-2-methylpyrimidine-5-carbonitrile | [6] |

| InChI Key | LXZBFZOIXGRGLN-UHFFFAOYSA-N | [6][11] |

| Purity | Typically ≥95% | [6][11] |

| Appearance | Solid (form may vary) | |

| Storage | 2-8°C, dry and sealed | [12] |

Synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile

While specific literature detailing the industrial-scale synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile is limited, a plausible and efficient laboratory-scale synthesis can be devised based on established pyrimidine chemistry. The Biginelli reaction, a one-pot cyclocondensation, serves as a robust and common starting point for constructing the pyrimidine core.[4] Subsequent functional group manipulations can then yield the target compound.

A proposed synthetic pathway is illustrated below. This multi-step approach offers a logical progression from readily available starting materials to the final product, allowing for purification and characterization at intermediate stages.

Caption: Proposed synthetic pathway for 4-Methoxy-2-methylpyrimidine-5-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the synthesis of structurally related pyrimidine-5-carbonitriles.[3][5] Researchers should optimize reaction conditions and purification methods for their specific laboratory setup.

Step 1: Synthesis of 2-Thioxo-4-methyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

-

To a stirred solution of ethanol, add acetaldehyde, ethyl cyanoacetate, and thiourea in equimolar amounts.

-

Add a catalytic amount of a suitable base, such as potassium carbonate.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Step 2: Synthesis of 2-(Methylthio)-4-methyl-1,6-dihydropyrimidine-5-carbonitrile

-

Dissolve the product from Step 1 in a suitable solvent such as aqueous potassium hydroxide.

-

Cool the solution in an ice bath and add methyl iodide dropwise with stirring.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

The resulting precipitate is filtered, washed with water, and dried to yield the S-methylated intermediate.

Step 3: Synthesis of 4-Chloro-2-(methylthio)-6-methylpyrimidine-5-carbonitrile

-

Carefully add the dried product from Step 2 to phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

-

Heat the mixture under reflux for a specified period. The chlorination progress should be monitored.

-

After completion, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated product. Purify by column chromatography if necessary.

Step 4: Synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile

-

Prepare a solution of sodium methoxide in methanol.

-

Add the chlorinated pyrimidine from Step 3 to the sodium methoxide solution.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (TLC monitoring).

-

Neutralize the reaction mixture and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate to obtain the crude target compound.

-

Purify the final product by recrystallization or column chromatography to yield 4-Methoxy-2-methylpyrimidine-5-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-5-carbonitrile core is a privileged scaffold in drug discovery due to its ability to participate in various biological interactions and serve as a template for the synthesis of diverse compound libraries.[1] Derivatives of this core have demonstrated a wide range of pharmacological activities, making 4-Methoxy-2-methylpyrimidine-5-carbonitrile a valuable starting material for the development of novel therapeutics.

Anticancer Activity

A significant body of research highlights the potential of pyrimidine-5-carbonitrile derivatives as anticancer agents.[5][13] These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

-

Kinase Inhibition: Many pyrimidine-based molecules act as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in oncology.[3][5]

-

Cell Cycle Arrest and Apoptosis: Studies have shown that certain pyrimidine-5-carbonitrile derivatives can induce cell cycle arrest, preventing cancer cells from dividing, and trigger apoptosis (programmed cell death).[3][5]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory process. Several pyrimidine-5-carbonitrile derivatives have been identified as selective COX-2 inhibitors, suggesting their potential as a new class of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

The following diagram illustrates a generalized workflow for the utilization of 4-Methoxy-2-methylpyrimidine-5-carbonitrile in a drug discovery program.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2006-00-0 | 4-Methoxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. americanelements.com [americanelements.com]

- 9. CAS Number Length Index | Ambeed [ambeed.com]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Methoxy-2-methylpyrimidine-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 12. 4-Methoxy-2-methylpyrimidine-5-carbonitrile [myskinrecipes.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-5-methylpyrimidine-2-carbonitrile: Properties, Synthesis, and Applications

Introduction

4-Methoxy-5-methylpyrimidine-2-carbonitrile, a substituted pyrimidine, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to act as a versatile pharmacophore.[1][2] The unique arrangement of a methoxy, a methyl, and a nitrile group on the pyrimidine core of this molecule imparts a distinct electronic and steric profile, making it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity, and potential applications of this compound, with the goal of empowering researchers and drug development professionals in their scientific endeavors.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and by comparison with analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Inferred) | Source/Rationale |

| CAS Number | 114969-87-8 | [3] |

| Molecular Formula | C₇H₇N₃O | Calculated |

| Molecular Weight | 149.15 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Inferred from general properties of similar organic molecules.[4] |

Spectroscopic Profile (Predicted)

The spectroscopic characteristics of this compound can be predicted based on the functional groups present in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy group protons (O-CH₃) around δ 3.9-4.1 ppm, a singlet for the methyl group protons (C-CH₃) around δ 2.2-2.5 ppm, and a singlet for the pyrimidine ring proton (C-H) at a downfield position, likely in the range of δ 8.5-8.8 ppm, due to the deshielding effect of the aromatic ring and adjacent nitrogen atoms. The chemical shifts are influenced by the specific deuterated solvent used.[5][6]

-

¹³C NMR: The carbon NMR spectrum would display seven signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon (C≡N) would appear in the range of δ 115-120 ppm. The carbons of the pyrimidine ring would resonate at various downfield positions, with the carbon attached to the methoxy group appearing at a higher field compared to the other ring carbons due to the shielding effect of the oxygen atom. The methoxy carbon would be observed around δ 55-60 ppm, and the methyl carbon would be in the upfield region, around δ 15-20 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band for the nitrile group (C≡N) stretching vibration around 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ respectively), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, methoxy group, or the cyano group.

Synthesis of this compound

A plausible synthetic route for this compound can be designed based on established pyrimidine synthesis methodologies. A common approach involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversions. One such strategy is the nucleophilic substitution of a suitable leaving group at the 2-position of a pre-functionalized pyrimidine ring with a cyanide source.[8][9]

A potential retrosynthetic analysis is depicted below:

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. This compound | 114969-87-8 | PEA96987 [biosynth.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxy-5-methylpyrimidine-2-carbonitrile: Synthesis, Characterization, and Applications

This document provides a comprehensive technical overview of 4-methoxy-5-methylpyrimidine-2-carbonitrile, a substituted pyrimidine of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, outline a robust synthetic pathway based on established chemical principles, detail expected characterization data, and discuss its potential as a versatile chemical building block. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in countless biologically active molecules, including nucleic acids (cytosine, thymine, uracil) and a wide array of pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

This compound incorporates three key functional groups: a methoxy group, a methyl group, and a carbonitrile. The methoxy group can act as a hydrogen bond acceptor and influence solubility. The methyl group provides steric bulk and can modulate binding interactions. The carbonitrile is a versatile functional group that can serve as a bioisostere for other groups or be chemically transformed into amides, tetrazoles, or other important moieties. This specific combination of substituents makes it a valuable intermediate for creating diverse molecular libraries.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyrimidine ring with substituents at the 2, 4, and 5 positions.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₇N₃O | Calculated |

| Molecular Weight | 149.15 g/mol | Calculated |

| CAS Number | 114969-87-8 | [1] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Soluble in DCM, Chloroform, EtOAc | Predicted |

Proposed Synthetic Strategy

The overall retrosynthetic analysis points to a multi-step process beginning with the construction of a substituted 2-thioxopyrimidine.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

This foundational step involves a cyclocondensation reaction. The choice of starting materials is critical for incorporating the 5-methyl group.

-

Rationale: A Biginelli-type or similar cyclocondensation reaction is a classic and efficient method for constructing the pyrimidine core.[4] Using ethyl 2-cyano-3-methylbut-2-enoate (or a related β-keto ester derivative) with thiourea provides the necessary atoms for the ring, including the 5-methyl and the 2-thioxo functionalities (which is then S-methylated in situ or in a subsequent step).

-

Protocol:

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add thiourea (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-cyano-3-methylbut-2-enoate (1.0 eq) dropwise to the solution.

-

Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

-

Cool the mixture, neutralize with acetic acid, and concentrate under reduced pressure.

-

The resulting solid is filtered, washed with water, and dried to yield the intermediate 2-thioxo-pyrimidine.

-

The crude thioxopyrimidine is dissolved in DMF, and potassium carbonate (1.5 eq) is added, followed by methyl iodide (1.2 eq).[5] The mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is poured into ice water, and the precipitated product, 4-hydroxy-5-methyl-2-(methylthio)pyrimidine, is filtered, washed, and dried.

-

Step 2: Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine

The hydroxyl group is converted to a more versatile chloro leaving group.

-

Rationale: Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for converting 4-hydroxypyrimidines (pyrimidones) to 4-chloropyrimidines.

-

Protocol:

-

Carefully add 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate or sodium carbonate) until pH 7-8 is reached.

-

Extract the product with dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Step 3: Synthesis of 4-Methoxy-5-methyl-2-(methylthio)pyrimidine

Nucleophilic aromatic substitution introduces the required methoxy group.

-

Rationale: The chlorine at the 4-position of the pyrimidine ring is activated towards nucleophilic displacement. Sodium methoxide is a strong nucleophile that efficiently displaces the chloride.[2]

-

Protocol:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol.

-

To this solution, add a solution of 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in methanol.

-

Stir the reaction at room temperature for 2-4 hours. The reaction time can be reduced by gentle heating (e.g., 65 °C).[2]

-

Monitor the reaction by TLC. Upon completion, neutralize the excess base with a few drops of acetic acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and DCM. Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the methoxy intermediate.

-

Step 4: Synthesis of this compound

This final two-stage, one-pot transformation involves oxidation followed by cyanation.

-

Rationale: The methylthio group is first oxidized to a methylsulfonyl group, which is an excellent leaving group. This sulfone is then readily displaced by a cyanide nucleophile to form the target carbonitrile.[2][6] This oxidation-displacement strategy is a high-yielding and reliable method for introducing a cyano group at the 2-position of pyrimidines.[3]

-

Protocol:

-

Dissolve 4-methoxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 5 °C.[2]

-

Stir the mixture at 0 °C for 1-2 hours until TLC analysis indicates the complete conversion to the sulfone intermediate.

-

Without isolating the sulfone, carefully add a solution of potassium cyanide (KCN, 1.5 eq) in a minimal amount of water, or use a phase-transfer catalyst with solid KCN.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to obtain pure this compound.

-

Purification and Spectroscopic Characterization

Purification is typically achieved via flash column chromatography on silica gel. The expected spectroscopic data, based on analogous structures found in the literature, are summarized below.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | δ ~ 8.5-8.7 ppm (s, 1H, pyrimidine C6-H) δ ~ 4.0-4.1 ppm (s, 3H, -OCH₃) δ ~ 2.2-2.4 ppm (s, 3H, -CH₃) |

| ¹³C NMR | δ ~ 165-170 ppm (C4-O) δ ~ 158-160 ppm (C6) δ ~ 155-158 ppm (C2-CN) δ ~ 115-118 ppm (-C≡N) δ ~ 110-115 ppm (C5-C) δ ~ 55-56 ppm (-OCH₃) δ ~ 12-15 ppm (-CH₃) |

| IR (KBr) | ν ~ 3050-3100 cm⁻¹ (Ar C-H stretch) ν ~ 2950-2990 cm⁻¹ (Alkyl C-H stretch) ν ~ 2220-2240 cm⁻¹ (C≡N stretch, sharp, strong) ν ~ 1580-1620 cm⁻¹ (C=N, C=C ring stretch) ν ~ 1250-1300 cm⁻¹ (C-O stretch) |

| MS (ESI+) | m/z = 150.07 [M+H]⁺ |

Potential Applications and Future Directions

This compound is not just a synthetic target but a versatile starting point for further chemical exploration.

-

Medicinal Chemistry: As a substituted pyrimidine, it can serve as a core scaffold or intermediate for synthesizing compounds targeting kinases, receptors, or enzymes where a pyrimidine motif is known to be active.[5][9]

-

Organic Synthesis: The carbonitrile group is a gateway to other functionalities. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted into a tetrazole ring, significantly expanding the molecular diversity achievable from this single intermediate.

-

Materials Science: Pyrimidine-based structures are also explored in the context of organic electronics and coordination chemistry, although this specific compound's utility in these areas is yet to be determined.

Future research could focus on developing more streamlined, one-pot syntheses and exploring the reaction of the nitrile group to build libraries of novel heterocyclic compounds for biological screening.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available from: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available from: [Link]

-

Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 148-157. Available from: [Link]

-

AbacipharmTech. (n.d.). 4-Methoxy-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

Patel, H. V., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Section B, 59B(1), 79-93. Available from: [Link]

- Google Patents. (n.d.). Preparation process of 2-cyano pyrimidine.

-

PubChem. (n.d.). 2-cyano-4-[(2,2-dimethylpropyl)amino]-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-5-carboxamide. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Available from: [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Available from: [Link]

-

Awala, E., et al. (2019). Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Diphenyl-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. ResearchGate. Available from: [Link]

-

Chemsrc. (n.d.). 2,4-Dimethoxy-5-methylpyrimidine. Retrieved from [Link]

-

Głowacka, I. E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(11), 2650. Available from: [Link]

Sources

- 1. This compound | 114969-87-8 | PEA96987 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-Hydroxy-2-methylpyrimidine-5-carbonitrile | 27058-54-4 [smolecule.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4-methoxy-5-methylpyrimidine-2-carbonitrile, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing with the construction of a 5-methylpyrimidine core, followed by sequential functional group manipulations to install the desired methoxy and cyano moieties. This document delves into the mechanistic rationale behind each synthetic transformation, offering detailed experimental protocols and highlighting key considerations for reaction optimization and safety. The synthesis is broken down into four primary stages: 1) Heterocyclic ring formation to yield 4-hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, 2) S-methylation of the 2-thioxo group, 3) Chlorination of the 4-hydroxy group and subsequent methoxylation, and 4) Oxidation of the 2-methylthio group followed by cyanation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound represents a specific substitution pattern that holds potential for further elaboration in drug development programs. The presence of the methoxy, methyl, and cyano groups offers distinct opportunities for modifying lipophilicity, metabolic stability, and hydrogen bonding capacity, making its synthesis a relevant endeavor for medicinal chemists.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a convergent synthetic strategy. The cyano group at the 2-position can be installed via nucleophilic displacement of a suitable leaving group, such as a sulfone, which in turn can be derived from a more stable methylthio precursor. The methoxy group at the 4-position is readily introduced by nucleophilic substitution of a chloro substituent. This leads to the key intermediate, 4-chloro-2-(methylthio)-5-methylpyrimidine (IV). This intermediate can be synthesized from a 4-hydroxy-2-mercapto-5-methylpyrimidine derivative (V), which is accessible through a classical pyrimidine synthesis involving the condensation of a β-dicarbonyl equivalent with thiourea.

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a robust four-stage process. Each stage is detailed below with mechanistic insights and a step-by-step protocol.

Stage 1: Synthesis of 4-Hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine

The foundational step is the construction of the 5-methylpyrimidine ring. This is achieved through a well-established cyclocondensation reaction between a β-ketoester, ethyl 2-methylacetoacetate, and thiourea. The reaction is typically base-catalyzed, with sodium ethoxide being a common choice. The mechanism involves the initial formation of a thiouronium salt, followed by intramolecular condensation and dehydration to yield the heterocyclic product.

Caption: Stage 1: Pyrimidine ring formation.

Protocol 1: Synthesis of 4-Hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq) in absolute ethanol, add thiourea (1.0 eq).

-

Stir the mixture at room temperature until the thiourea has dissolved.

-

To this solution, add ethyl 2-methylacetoacetate (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold water and then ethanol, and dry under vacuum to afford the desired product.

Stage 2: Synthesis of 4-Hydroxy-2-(methylthio)-5-methylpyrimidine

To facilitate the eventual conversion to a cyano group, the thione at the 2-position is converted to a more versatile methylthio group. This is a straightforward S-methylation reaction using an electrophilic methyl source like methyl iodide in the presence of a base.

Protocol 2: Synthesis of 4-Hydroxy-2-(methylthio)-5-methylpyrimidine

-

Dissolve 4-hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq).

-

To this solution, add methyl iodide (1.1 eq) dropwise while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Acidify the reaction mixture with acetic acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-hydroxy-2-(methylthio)-5-methylpyrimidine.

Stage 3: Synthesis of 4-Methoxy-2-(methylthio)-5-methylpyrimidine

This stage involves a two-step transformation: chlorination of the 4-hydroxy group followed by nucleophilic substitution with methoxide. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), a standard reagent for converting hydroxypyrimidines to their chloro analogues[1][2][3]. The subsequent methoxylation is a nucleophilic aromatic substitution reaction where the chloride is displaced by a methoxide ion, usually from sodium methoxide.

Caption: Stage 3: Chlorination and Methoxylation.

Protocol 3a: Synthesis of 4-Chloro-2-(methylthio)-5-methylpyrimidine

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To 4-hydroxy-2-(methylthio)-5-methylpyrimidine (1.0 eq), add phosphorus oxychloride (3-5 eq) slowly at 0 °C.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonia) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(methylthio)-5-methylpyrimidine, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3b: Synthesis of 4-Methoxy-2-(methylthio)-5-methylpyrimidine

-

Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.

-

To this solution, add a solution of 4-chloro-2-(methylthio)-5-methylpyrimidine (1.0 eq) in methanol.

-

Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate to yield 4-methoxy-2-(methylthio)-5-methylpyrimidine.

Stage 4: Synthesis of this compound

The final stage involves the conversion of the 2-methylthio group to the 2-cyano group. This is a two-step, one-pot process that begins with the oxidation of the methylthio group to a methylsulfonyl group, which is an excellent leaving group.[4][5] Common oxidizing agents for this transformation include m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a catalyst. The resulting sulfone is then subjected to nucleophilic substitution with a cyanide salt, such as potassium cyanide, to afford the target molecule.[5][6]

Caption: Stage 4: Oxidation and Cyanation.

Protocol 4: Synthesis of this compound

-

Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available.

-

Dissolve 4-methoxy-2-(methylthio)-5-methylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise.

-

Stir the reaction at 0 °C to room temperature until the oxidation is complete (monitored by TLC).

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess acid.

-

Dry the organic layer and evaporate the solvent.

-

Dissolve the crude sulfone in a polar aprotic solvent like acetonitrile or DMSO.

-

Add potassium cyanide (1.5 eq) and heat the mixture to 60-80 °C for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

The following table summarizes the expected transformations and key reagents for the synthesis of this compound.

| Stage | Starting Material | Key Reagents | Product |

| 1 | Ethyl 2-methylacetoacetate, Thiourea | Sodium ethoxide, Ethanol | 4-Hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine |

| 2 | 4-Hydroxy-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Methyl iodide, Sodium hydroxide | 4-Hydroxy-2-(methylthio)-5-methylpyrimidine |

| 3 | 4-Hydroxy-2-(methylthio)-5-methylpyrimidine | POCl₃, Sodium methoxide, Methanol | 4-Methoxy-2-(methylthio)-5-methylpyrimidine |

| 4 | 4-Methoxy-2-(methylthio)-5-methylpyrimidine | mCPBA, Potassium cyanide, Acetonitrile | This compound |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By leveraging well-established transformations in heterocyclic chemistry, this multi-step synthesis offers a clear roadmap for researchers. The key steps, including pyrimidine ring formation, chlorination, methoxylation, and a two-step cyanation via a sulfone intermediate, are supported by literature precedents for analogous systems. Careful execution of the provided protocols and attention to safety, particularly when handling phosphorus oxychloride and cyanide salts, are paramount for the successful synthesis of this and related pyrimidine derivatives.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

- Process for the preparation of chloropyrimidines. (1996). U.S.

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

-

Li, J. J. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13854-13863. [Link]

Sources

- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-5-methylpyrimidine-2-carbonitrile

This guide provides a comprehensive overview of the predicted spectroscopic data for 4-Methoxy-5-methylpyrimidine-2-carbonitrile and outlines the experimental protocols for its empirical characterization. Designed for researchers, chemists, and professionals in drug development, this document offers practical insights into the structural elucidation of this novel pyrimidine derivative.

Introduction: The Significance of this compound

Pyrimidine-5-carbonitrile scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities, including potential applications as anticancer and anti-inflammatory agents.[1][2][3] The specific compound, this compound, with its unique substitution pattern, represents a valuable building block for the synthesis of novel therapeutic candidates. Accurate structural confirmation through spectroscopic analysis is the foundational step in the discovery and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will delve into the predicted spectroscopic signatures of this compound and provide robust, field-proven protocols for acquiring and interpreting the necessary data.

Predicted Spectroscopic Data and Structural Analysis

While experimental data for this specific molecule is not widely available, we can predict its spectroscopic characteristics based on its functional groups: a pyrimidine ring, a methoxy group, a methyl group, and a nitrile group.

Molecular Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

-

Mass Spectrometry: Begin by analyzing the high-resolution mass spectrum to confirm the molecular formula (C₇H₇N₃O).

-

Infrared Spectroscopy: Examine the IR spectrum to confirm the presence of key functional groups, paying close attention to the characteristic nitrile stretch around 2220-2240 cm⁻¹.

-

NMR Spectroscopy:

-

¹H NMR: Integrate the signals to confirm the proton count for each group (3H for methoxy, 3H for methyl, 1H for the pyrimidine ring).

-

¹³C NMR: Count the number of signals to ensure all seven unique carbons are observed. Compare the chemical shifts with the predicted values.

-

2D NMR (if necessary): If there is any ambiguity, an HSQC experiment will correlate the proton signals with their directly attached carbons. An HMBC experiment will show long-range correlations (2-3 bonds), which can definitively establish the connectivity between the methyl and methoxy groups and the pyrimidine ring.

-

Conclusion

The structural elucidation of novel compounds like this compound is a meticulous process that relies on the synergistic use of multiple spectroscopic techniques. This guide provides a robust framework for predicting, acquiring, and interpreting the spectroscopic data for this compound. By following these protocols and data analysis workflows, researchers can confidently confirm the structure of their synthesized material, paving the way for further investigation into its chemical and biological properties.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]

-

RSC Publishing. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Retrieved from [Link]

-

CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry. Retrieved from [Link]

- Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Vol. 54B, pp. 551-556.

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 4-Methoxy-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

ATB. (n.d.). 4-Methoxy-6-(1-piperidinyl)-1,3,5-triazine-2-carbonitrile. Retrieved from [Link]

-

Semantic Scholar. (2012). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Tetrahedron. Retrieved from [Link]

-

PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(m-methoxyphenyl)-6-(methylthio)-pyrimidine-5-carbonitrile. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methoxy-5-methylpyrimidine-2-carbonitrile

For drug development professionals and researchers pioneering novel therapeutics, 4-Methoxy-5-methylpyrimidine-2-carbonitrile represents a key building block. Its unique chemical architecture, featuring a pyrimidine core, a methoxy group, a methyl substituent, and a reactive nitrile moiety, makes it a valuable intermediate in the synthesis of complex, biologically active molecules. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling and safety.

This guide provides an in-depth technical overview of the safety and handling protocols for this compound. Moving beyond a simple checklist, this document elucidates the causal links between the compound's chemical properties and the requisite safety measures. By understanding the "why" behind each recommendation, researchers can cultivate a proactive safety culture and mitigate risks effectively.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics.

| Property | Value | Source |

| Chemical Name | This compound | Internal Data |

| CAS Number | 114969-87-8 | [1] |

| Molecular Formula | C₇H₇N₃O | Internal Data |

| Molecular Weight | 149.15 g/mol | Internal Data |

| Predicted Boiling Point | 298.7 ± 32.0 °C | [2] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | [2] |

| Predicted pKa | -1.34 ± 0.29 | [2] |

Hazard Analysis: A Data-Driven Approach Based on a Structural Analog

In the absence of specific toxicological data for this compound, a risk assessment can be informed by examining a close structural analog: 4-Methoxy-2-methylpyrimidine-5-carbonitrile (CAS: 2006-00-0) . This analog shares the core pyrimidine-carbonitrile structure with a methoxy group, with the primary difference being the position of the methyl group.

The GHS classification for 4-Methoxy-2-methylpyrimidine-5-carbonitrile provides a strong indication of the potential hazards associated with the target compound.[3]

GHS Hazard Classification (for analog CAS 2006-00-0)

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

Causality of Hazards:

The presence of the carbonitrile (-C≡N) group is the primary driver of the acute toxicity profile. Organonitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration.[4] This metabolic pathway is the underlying reason for the "harmful" classification across oral, dermal, and inhalation routes of exposure. The pyrimidine ring itself, while a common scaffold in pharmaceuticals, can also exhibit biological activity and contribute to the overall toxicological profile.

Given the structural similarity, it is prudent and scientifically sound to assume that This compound poses, at a minimum, the same level of acute toxicity hazard as its 2-methyl analog. Therefore, all handling procedures must reflect this assumed risk.

Engineering Controls: The First Line of Defense

The hierarchy of controls dictates that engineering solutions are the most effective means of minimizing exposure to hazardous substances.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood provides a physical barrier and ventilation to capture and exhaust any vapors or dusts, preventing inhalation exposure.

-

Ventilated Enclosures: For handling larger quantities or for procedures with a higher potential for aerosolization, a ventilated balance enclosure or a glove box may be necessary to provide an even higher level of containment.

-

Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Familiarize yourself with their operation before beginning any work.

Caption: Hierarchy of controls for handling hazardous chemicals.

Personal Protective Equipment (PPE): Essential Barrier Protection

While engineering controls are primary, appropriate PPE is a critical secondary line of defense.

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact, but for extended handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[5] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contamination.[6]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or splattering.

-

Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) may be necessary. A respiratory protection program, including fit-testing and training, is essential if respirators are to be used.

Safe Handling and Storage Protocols

A meticulously planned experimental workflow is fundamental to safety.

Storage:

-

Store this compound in a tightly sealed, clearly labeled container.

-

The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a designated, locked cabinet to restrict access to authorized personnel only.[7]

Handling:

-

Standard Operating Procedures (SOPs): Before beginning any work, develop a detailed SOP that outlines each step of the procedure, the potential hazards, and the necessary control measures.

-

Avoid Dust and Aerosol Generation: Handle the solid material carefully to minimize the formation of dust. If possible, use pre-weighed quantities or prepare solutions in a fume hood.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

-

Decontamination: At the end of a work session, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated materials as hazardous waste.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

In Case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

-

Small Spills: For a small spill within a chemical fume hood, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill pillow). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described above.

-

Large Spills: Evacuate the immediate area and alert others. If the spill is outside of a fume hood, evacuate the entire laboratory and contact your institution's emergency response team. Do not attempt to clean up a large spill without the appropriate training and equipment.

Caption: First aid procedures for exposure to the chemical.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential toxicity, inferred from its structural similarity to other hazardous pyrimidine-carbonitriles, demands a culture of respect and rigorous adherence to safety protocols. By integrating the principles outlined in this guide—from leveraging engineering controls to meticulous personal hygiene—researchers can confidently and safely unlock the synthetic potential of this important molecule, paving the way for the next generation of therapeutic innovations.

References

- CymitQuimica. (n.d.). Safety Data Sheet. Retrieved from a general SDS example on their site.

- Fisher Scientific. (2016, October 7). SAFETY DATA SHEET. Retrieved from a general SDS example on their site.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET. Retrieved from a general SDS example on their site.

- Fisher Scientific. (2013, November 1). 4 - SAFETY DATA SHEET. Retrieved from a general SDS example on their site.

- Jubilant Ingrevia. (2024, March 11). Safety Data Sheet. Retrieved from a general SDS example on their site.

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

- Apollo Scientific. (2022, May 16). 4-Amino-2-methylpyrimidine-5-carbonitrile Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

- Biosynth. (2023, June 26). Safety Data Sheet. Retrieved from a general SDS example on their site.

Sources

- 1. 114969-87-8 CAS MSDS (2-Pyrimidinecarbonitrile, 4-methoxy-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2006-00-0 | 4-Methoxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Diverse Biological Activities of Pyrimidine-5-Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine-5-Carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Within this broad class of compounds, derivatives featuring a carbonitrile group at the 5-position have emerged as a particularly promising area of research in drug discovery. The unique electronic properties conferred by the nitrile group, coupled with the inherent biological relevance of the pyrimidine core, have led to the development of a diverse array of pyrimidine-5-carbonitrile derivatives with potent and varied biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, making them a focal point for the development of novel therapeutics.[3][4]

This technical guide provides an in-depth exploration of the biological activities of pyrimidine-5-carbonitrile derivatives, intended for researchers, scientists, and drug development professionals. It will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols for the evaluation of these compounds. The aim is to equip scientists with the foundational knowledge and practical insights necessary to advance the discovery and development of this important class of molecules.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyrimidine-5-carbonitrile derivatives have demonstrated remarkable potential as anticancer agents, with numerous studies highlighting their ability to inhibit the proliferation of a wide range of cancer cell lines.[5][6][7][8] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrimidine-5-carbonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases, which are key regulators of cellular growth, proliferation, and survival.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][5][7][8] By competing with ATP for the kinase domain's binding site, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[8] For instance, certain derivatives have shown significant inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as EGFR T790M.[8]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis.[6] By blocking VEGFR-2 signaling, these compounds can effectively suppress tumor-associated neovascularization.

-

PI3K/AKT Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Specific pyrimidine-5-carbonitrile derivatives have been shown to inhibit key components of this pathway, inducing apoptosis in cancer cells.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrimidine-5-carbonitrile derivatives have been found to exhibit anticancer activity through other important mechanisms:

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation. Certain pyrimidine-5-carbonitrile derivatives have been identified as selective inhibitors of COX-2, demonstrating a dual anti-inflammatory and anticancer effect.[9]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell division. Pyrimidine-5-carbonitrile derivatives have been investigated as DHFR inhibitors, representing a classic and effective strategy in cancer chemotherapy.

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and agents that interfere with its dynamics can induce mitotic arrest and apoptosis. Some pyrimidine-5-carbonitrile derivatives have been shown to inhibit tubulin polymerization, acting as microtubule-destabilizing agents.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 10b | HepG2 (Liver) | EGFR Inhibitor | 3.56 | [5] |

| A549 (Lung) | EGFR Inhibitor | 5.85 | [5] | |

| MCF-7 (Breast) | EGFR Inhibitor | 7.68 | [5] | |

| 11b | HCT-116 (Colon) | EGFR WT/T790M Inhibitor | 3.37 | [8] |

| HepG-2 (Liver) | EGFR WT/T790M Inhibitor | 3.04 | [8] | |

| MCF-7 (Breast) | EGFR WT/T790M Inhibitor | 4.14 | [8] | |

| A549 (Lung) | EGFR WT/T790M Inhibitor | 2.4 | [8] | |

| 11e | HCT-116 (Colon) | VEGFR-2 Inhibitor | 1.14 | [6] |

| MCF-7 (Breast) | VEGFR-2 Inhibitor | 1.54 | [6] | |

| 4e | Colo 205 (Colon) | EGFR/COX-2 Inhibitor | 1.66 | [9] |

| 4f | Colo 205 (Colon) | EGFR/COX-2 Inhibitor | 1.83 | [9] |

Antimicrobial and Antiprotozoal Activity: A Broad Spectrum of Action

In addition to their anticancer properties, pyrimidine-5-carbonitrile derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of pyrimidine-5-carbonitrile derivatives with potent antibacterial and antifungal activities. Their mechanism of action in microorganisms can also involve the inhibition of essential enzymes like DHFR, disrupting vital metabolic pathways. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antiprotozoal Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of antiprotozoal drugs. Pyrimidine-5-carbonitrile derivatives have been investigated for their activity against various protozoan parasites, including those responsible for malaria. The inhibition of parasitic DHFR is a key mechanism for the antimalarial effects of many pyrimidine-based drugs.

Quantitative Antimicrobial and Antiprotozoal Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrimidine-5-carbonitrile derivatives against various microbial strains.

| Compound Class | Microorganism | Activity | MIC (µg/mL) | Reference |

| Pyrimido[4,5-d]pyrimidines | Staphylococcus aureus | Antibacterial | - | [10] |

| Escherichia coli | Antibacterial | - | [10] | |

| Pyrimidine-clubbed Benzimidazole | Staphylococcus aureus | Antibacterial | - | [11] |

| Escherichia coli | Antibacterial | - | [11] | |

| Candida albicans | Antifungal | - | [11] |

Antiviral Activity: An Emerging Area of Investigation

While the antiviral activity of the broader class of pyrimidine derivatives is well-documented, the specific exploration of pyrimidine-5-carbonitriles in this domain is an emerging field.[4][12] Nevertheless, existing research and patent literature suggest their potential against a variety of viruses.

Mechanisms of Antiviral Action

The antiviral mechanisms of pyrimidine derivatives are diverse and can include:

-

Inhibition of Viral Enzymes: Pyrimidine analogs can act as inhibitors of viral polymerases (e.g., reverse transcriptase in HIV) or other essential viral enzymes.[13]

-

Interference with Viral Replication: By mimicking natural nucleosides, these compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of replication.

-

Modulation of Host Factors: Some pyrimidine derivatives may exert their antiviral effects by modulating host cell pathways that are essential for viral entry or replication.

Specific pyrimidine derivatives have shown activity against a range of viruses including influenza virus, hepatitis B and C viruses, and human immunodeficiency virus (HIV).[1][13][14][15]

Experimental Protocols for Biological Evaluation

The reliable assessment of the biological activity of pyrimidine-5-carbonitrile derivatives requires robust and well-validated experimental protocols. This section provides detailed methodologies for key in vitro assays.

Physicochemical Property Assessment: A Prerequisite for Reliable Bioassays

Before conducting biological assays, it is crucial to assess the fundamental physicochemical properties of the test compounds, particularly their solubility and stability. Poor solubility can lead to inaccurate and misleading biological data.[2]

Protocol: Kinetic Solubility Assay [2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine-5-carbonitrile derivative in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Analysis: Analyze the samples for precipitation using nephelometry or by measuring the concentration of the compound remaining in solution after centrifugation using a suitable analytical method like HPLC-UV.

In Vitro Anticancer Activity Assays

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-5-carbonitrile derivative (typically from a DMSO stock, ensuring the final DMSO concentration is non-toxic). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Compound Preparation: Prepare serial twofold dilutions of the pyrimidine-5-carbonitrile derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI standards).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiviral Activity Assays

Protocol: Cytopathic Effect (CPE) Reduction Assay

-

Cell Seeding: Seed host cells susceptible to the virus of interest in a 96-well plate and grow to confluency.

-

Compound and Virus Addition: Add serial dilutions of the pyrimidine-5-carbonitrile derivative to the wells, followed by the addition of a standardized amount of the virus. Include a virus control (no compound) and a cell control (no virus).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator and monitor for the development of viral CPE (e.g., cell rounding, detachment).

-

CPE Assessment: After a defined incubation period (typically 3-7 days), assess the CPE microscopically or by using a cell viability assay (e.g., MTT or neutral red uptake).

-

Data Analysis: Calculate the concentration of the compound that inhibits the viral CPE by 50% (EC50). The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Visualization of Key Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine-5-Carbonitrile Derivatives.

Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.

Conclusion and Future Directions

Pyrimidine-5-carbonitrile derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy against a wide range of biological targets implicated in cancer, microbial infections, and viral diseases underscores their potential for the development of novel therapeutics. The continued exploration of this chemical space, guided by a deep understanding of their mechanisms of action and structure-activity relationships, is likely to yield new and improved drug candidates.

Future research should focus on optimizing the potency and selectivity of these compounds, as well as improving their pharmacokinetic and safety profiles. The application of rational drug design, guided by computational modeling and structural biology, will be instrumental in this endeavor. Furthermore, the investigation of novel biological targets for pyrimidine-5-carbonitrile derivatives may unveil new therapeutic opportunities. As our understanding of the complex biology of diseases evolves, the adaptability and proven bioactivity of the pyrimidine-5-carbonitrile scaffold will undoubtedly ensure its continued importance in the field of drug discovery.

References

-

Ahmed, M. F., & Youssef, A. M. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 26(1), 135-153. [Link]

-

Al-Abdullah, E. S., El-Emam, A. A., Al-Deeb, O. A., & El-Sayed, M. A. A. (2021). Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. Molecules, 26(11), 3286. [Link]

-

El-Emam, A. A., Al-Deeb, O. A., Al-Abdullah, E. S., & El-Sayed, M. A. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 17(3), 264-282. [Link]

-

El-Metwally, A. M., & El-Sayed, M. A. A. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(2), 113-126. [Link]

-

El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

-

Hassan, A. S., El-Sayed, M. A. A., & El-Emam, A. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 13(1), 19300. [Link]

-

Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(1), 256-271. [Link]

-

Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(48), 31235-31256. [Link]

-

Kumar, R., & Tyrrell, D. L. (2001). Novel 5-vinyl pyrimidine nucleosides with potent anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters, 11(22), 2917-2920. [Link]

-

Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

-

Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 32945229. [Link]

-

El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central, PMC9042202. [Link]

-

Gomaa, A. M., Ali, A. A., & Kandeel, M. M. (2012). A New Class of Pyrimidine Nucleosides: Inhibitors of Hepatitis B and C Viruses. PubMed, 22981912. [Link]

-

Hassan, A. S., Hafez, H. N., & El-Sayed, M. A. A. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. The Royal Society of Chemistry. [Link]

-

Menéndez-Arias, L. (2010). Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors. Viruses, 2(10), 2239-2269. [Link]

-

Wang, Z., Zhan, P., & Liu, X. (2017). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. ACS Medicinal Chemistry Letters, 8(10), 1065-1070. [Link]

-

Al-Masoudi, N. A., Jafar, N. N., & Pannecouque, C. (2015). Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. ResearchGate. [Link]

-

Al-Masoudi, N. A., Jafar, N. N., & Pannecouque, C. (2014). Synthesis, anti-HIV activity and molecular modeling study of some new pyrimidine analogues. ResearchGate. [Link]

-

Hassan, A. S., El-Sayed, M. A. A., & El-Emam, A. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central, PMC10632142. [Link]

-

Gising, J., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PubMed Central. [Link]

-

Kim, J. H., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PubMed Central. [Link]

-

Sharma, S., Kumar, A., & Singh, B. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

-

Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 735-740. [Link]

-